5,5'-(Dimethylsilanediyl)diisophthalic acid

Overview

Description

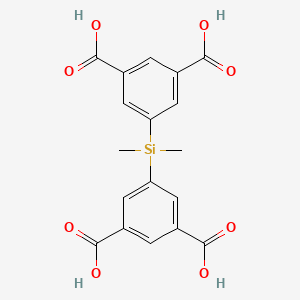

5,5’-(Dimethylsilanediyl)diisophthalic acid is a chemical compound with the molecular formula C18H16O8Si . It has an average mass of 388.400 Da and a monoisotopic mass of 388.061432 Da .

Molecular Structure Analysis

The molecular structure of 5,5’-(Dimethylsilanediyl)diisophthalic acid consists of 18 carbon atoms, 16 hydrogen atoms, 8 oxygen atoms, and 1 silicon atom . Unfortunately, detailed structural information such as bond lengths and angles could not be found.Scientific Research Applications

Gas Adsorption and Separation

5,5'-(Dimethylsilanediyl)diisophthalic acid is used in the construction of Metal Organic Frameworks (MOFs) like UHM-3, featuring Cu(II)-paddle wheel-type nodes. These MOFs demonstrate potential for gas storage and separation, particularly through their interaction with CO and CO2 gases. The behavior of these gases with Cu(II) and Cu(I) sites in UHM-3 has been explored using X-ray photoelectron spectroscopy and IR-spectroscopy, revealing insights into binding energies and adsorption properties (Wang et al., 2015).

Coordination Polymers with Metal Ions

This compound facilitates the creation of coordination polymers when combined with d-metal ions. Studies have shown that these polymers exhibit diverse polymeric architectures, which are influenced by the conformational flexibility of the ligands, including this compound. Such structures are of interest for their potential in various applications due to their three-dimensional connectivity (Karmakar & Goldberg, 2011).

Hydrogen-Bonded Organic Frameworks (HOFs)

This compound is a promising organic linker in Hydrogen-bonded Organic Frameworks. Its H-bonding properties are crucial for reversible structural transformations, dissolution, re-crystallization, low densities, and high porosity in these frameworks. A DFT cyclic dimer model has been proposed to fit observed vibrational IR and Raman spectral features, enhancing our understanding of the H-bonding characteristics of this compound (Ramanna et al., 2021).

Synthesis of Flexible Multicarboxylate Ligands-Based Compounds

This acid is utilized in the synthesis of new compounds with partially or wholly deprotonated ligands. These compounds show promise in various applications, given their structural characteristics determined by single-crystal X-ray diffraction analysis, as well as their interesting properties like antiferromagnetic coupling and photoluminescent properties (Pan et al., 2008).

properties

IUPAC Name |

5-[(3,5-dicarboxyphenyl)-dimethylsilyl]benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O8Si/c1-27(2,13-5-9(15(19)20)3-10(6-13)16(21)22)14-7-11(17(23)24)4-12(8-14)18(25)26/h3-8H,1-2H3,(H,19,20)(H,21,22)(H,23,24)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMTLFPUKTSJFBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1=CC(=CC(=C1)C(=O)O)C(=O)O)C2=CC(=CC(=C2)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O8Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

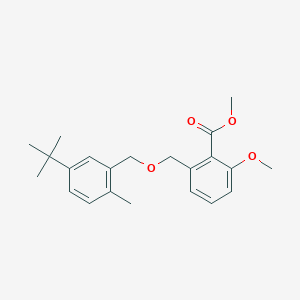

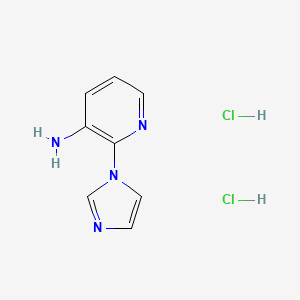

![1,3-dimethyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3087210.png)